3,4,5-Triethoxybenzoyl chloride
Overview
Description
3,4,5-Triethoxybenzoyl chloride is an organic compound with the molecular formula C13H17ClO4. It is a derivative of benzoyl chloride, where three ethoxy groups are substituted at the 3, 4, and 5 positions of the benzene ring. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Triethoxybenzoyl chloride can be synthesized through the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acid chloride along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the safe handling of thionyl chloride and the efficient collection of by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Triethoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as an amine, alcohol, or water, forming amides, esters, or carboxylic acids, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,4,5-triethoxybenzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Reaction Conditions: Reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
3,4,5-Triethoxybenzoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the preparation of drug candidates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Researchers use it to modify biomolecules and study their interactions and functions.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxybenzoyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently eliminates the chloride ion to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
3,4,5-Trimethoxybenzoyl Chloride: Similar in structure but with methoxy groups instead of ethoxy groups.
3,4-Dimethoxybenzoyl Chloride: Contains two methoxy groups at the 3 and 4 positions.
4-Methoxybenzoyl Chloride: Contains a single methoxy group at the 4 position.
Uniqueness: 3,4,5-Triethoxybenzoyl chloride is unique due to the presence of three ethoxy groups, which can influence its reactivity and the properties of the resulting products. The ethoxy groups can provide steric hindrance and electronic effects that differentiate it from its methoxy-substituted counterparts.
Properties
IUPAC Name |
3,4,5-triethoxybenzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO4/c1-4-16-10-7-9(13(14)15)8-11(17-5-2)12(10)18-6-3/h7-8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUICNMLFNLOFMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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